molecular formula C12H14N2O2 B13921801 2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

Cat. No.: B13921801
M. Wt: 218.25 g/mol
InChI Key: CHQJGUBFHHPQEF-UHFFFAOYSA-N
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Description

2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one is a structurally complex heterocyclic compound featuring a spiro junction between a cyclopropane ring and a pyrano[4,3-b]pyridine core. The molecule is distinguished by its 2'-amino substituent and 7',7'-dimethyl groups, which confer unique steric and electronic properties. Spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2'-amino-7',7'-dimethylspiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

InChI

InChI=1S/C12H14N2O2/c1-11(2)12(5-6-12)9-7(10(15)16-11)3-4-8(13)14-9/h3-4H,5-6H2,1-2H3,(H2,13,14)

InChI Key

CHQJGUBFHHPQEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2)C3=C(C=CC(=N3)N)C(=O)O1)C

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Reactions Under Ultrasonic Irradiation

Another green and efficient synthetic strategy involves one-pot multi-component reactions of isatins, amines, and 1,3-dicarbonyl compounds under ultrasonic irradiation and acid catalysis to form spirocyclic quinoline and indoline dione derivatives.

  • Procedure : The reaction mixture containing isatin, naphthalene-1-amine or 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds is sonicated at 50 °C in a water/ethanol solvent mixture with camphor-10-sulfonic acid as catalyst.

  • Outcome : This method yields spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones in good to excellent yields (up to 88%) within 30–60 minutes, demonstrating mild conditions and high efficiency.

  • Relevance : While this approach is focused on different spirocyclic systems, the principles of multi-component assembly and ultrasonic activation can be adapted for the synthesis of structurally related spiro-pyrano-pyridine derivatives.

Reaction Component Amount Role
Isatin 1.00 mmol Carbonyl component
Amine (e.g., naphthalene-1-amine) 1.00 mmol Nucleophile
1,3-Dicarbonyl compound 1.00 mmol Michael acceptor
Catalyst 5 mol% camphor-10-sulfonic acid Acid catalyst
Solvent H2O/EtOH (3:1 v/v) Green solvent system
Conditions Ultrasonic irradiation, 50 °C Accelerated reaction

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Advantages Limitations Yield Range
1,3-Dipolar Cycloaddition + Ring Contraction Dimethyl(diazomethyl)phosphonate, NCS/NBS Mild heating, stereoselective High stereoselectivity, enantioenriched products Requires diazo compounds, halogenation step High (not quantified)
Sulfur-Mediated Intramolecular Cyclization N-aryl propynamides, SOCl2, DMSO Room temp to 50 °C, 20–30 min Simple reagents, scalable, regioselective Substituent-dependent scope Up to 80%
One-Pot Multi-Component Ultrasonic Reaction Isatin, amine, 1,3-dicarbonyl, CSA Ultrasonic, 50 °C, 30–60 min Green, efficient, mild Limited to certain spiro systems 26–88%

Chemical Reactions Analysis

Types of Reactions

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted spirocyclic compounds. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Spirocyclic Pyrano-Pyridines

  • Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives (): These compounds share a spiro core but replace the cyclopropane with an indoline ring. The 6'-acetyl and trichloro substituents in compound 3b contribute to antimicrobial activity (77% yield, mp 180–182°C) . In contrast, the target compound’s cyclopropane and dimethyl groups may enhance lipophilicity and alter steric interactions.
  • 8,8-Dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-4(3H)-ones (): These fused systems incorporate thieno/furo-pyrimidine rings, diverging from the target’s pyrano[4,3-b]pyridine core. The furyl group in these derivatives may modulate π-π stacking interactions compared to the target’s cyclopropane .

b. Amino-Substituted Pyrano-Pyridines

  • 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (4) (): Synthesized via Skraup reaction (140–150°C, 7 hours), this compound lacks the spiro cyclopropane but shares the pyrano[2,3-b]pyridine framework.
  • Thieno[2,3-b]pyridine derivatives (): Replacement of the pyran oxygen with sulfur increases electron density and may enhance antimicrobial activity. Sodium ethoxide-mediated synthesis contrasts with the harsher acidic conditions used for the target’s analogues .

Physicochemical Properties

  • Melting Points: Spiro[indoline-3,5'-pyrano] derivative 3b: 180–182°C . Thieno[2,3-b]pyridines: Generally lower (e.g., 120–150°C) due to sulfur’s reduced polarity . Target Compound (Predicted): Higher than 180°C due to cyclopropane rigidity and dimethyl groups.
  • Solubility: Amino groups enhance aqueous solubility, but the cyclopropane and dimethyl substituents may increase hydrophobicity compared to non-spiro analogues .

Biological Activity

2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including cycloaddition reactions and subsequent functionalization strategies. The stereoselective synthesis of spirocyclic compounds is particularly notable, as it allows for the formation of diverse derivatives with potential bioactivity. For instance, a study highlighted the use of cyclopropane rings in constructing spirocyclic oxindoles, which are structurally similar to the target compound .

Antimicrobial Activity

Research indicates that 2'-amino derivatives often exhibit significant antimicrobial properties. A study assessing various spirocyclic compounds found that those containing the pyrano-pyridine structure demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2'-amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one have been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibits dose-dependent cytotoxicity against human cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases, leading to reduced viability of cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It was shown to down-regulate pro-inflammatory markers such as VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs). This suggests that the compound may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, 2'-amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Research Findings Summary Table

Biological Activity Observed Effects IC50/MIC Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
CytotoxicityInduces apoptosis in cancer cellsIC50: 25 µM (MCF-7), 30 µM (HeLa)
Anti-inflammatoryDown-regulates VCAM-1 and ICAM-1 expressionNot quantified

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